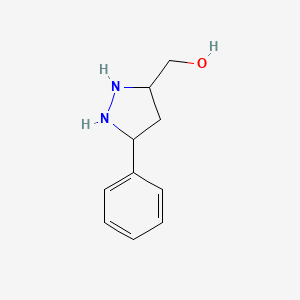
(5-Phenylpyrazolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenylpyrazolidin-3-yl)methanol is an organic compound that features a pyrazolidine ring substituted with a phenyl group and a hydroxymethyl group. Compounds with pyrazolidine rings are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyrazolidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One possible route is the reaction of phenylhydrazine with an aldehyde or ketone to form a hydrazone, followed by cyclization to form the pyrazolidine ring. The hydroxymethyl group can be introduced via reduction of a corresponding ester or aldehyde.
Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products include cyclohexyl derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Phenylpyrazolidin-3-yl)methanol can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Compounds with pyrazolidine rings have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Phenylpyrazolidin-3-yl)methanol would depend on its specific biological target. Generally, compounds with pyrazolidine rings can interact with enzymes or receptors, modulating their activity. The phenyl and hydroxymethyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Pyrazolidine: The parent compound without the phenyl and hydroxymethyl substitutions.
Phenylpyrazolidine: Lacks the hydroxymethyl group.
Hydroxymethylpyrazolidine: Lacks the phenyl group.
Uniqueness: (5-Phenylpyrazolidin-3-yl)methanol is unique due to the combination of the phenyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity.
This structure provides a comprehensive overview of this compound. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(5-phenylpyrazolidin-3-yl)methanol |
InChI |
InChI=1S/C10H14N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 |
InChI Key |
QDPBQXHOYDXSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















